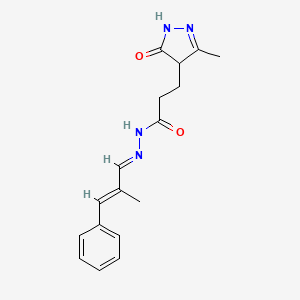

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide

Description

The compound 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide is a pyrazoline-based hydrazide derivative. Structurally, it consists of a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole moiety linked via a propanohydrazide bridge to a 2-methyl-3-phenyl-2-propen-1-ylidene substituent.

Properties

IUPAC Name |

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-12(10-14-6-4-3-5-7-14)11-18-20-16(22)9-8-15-13(2)19-21-17(15)23/h3-7,10-11,15H,8-9H2,1-2H3,(H,20,22)(H,21,23)/b12-10+,18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPCPLJHHOSEPY-SIBNOYASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CCC(=O)NN=CC(=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)C1CCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound belongs to a family of pyrazoline hydrazides with varying substituents on the hydrazone moiety. Below is a comparative analysis of its structural analogs, focusing on substituent effects and their implications:

Substituent Variations and Molecular Properties

Key Structural and Functional Insights

Electron-donating groups (e.g., -OH in ) may stabilize resonance structures, influencing redox behavior .

Solubility and Bioavailability: Polar substituents (-OH, -NO₂) improve aqueous solubility but may reduce membrane permeability. Conversely, hydrophobic groups (benzylidene in ) favor lipid bilayer penetration .

Bioactivity Correlations :

- Clustering analyses () indicate that structural similarity (e.g., shared hydrazide-pyrazoline backbone) correlates with overlapping bioactivity profiles, such as antimicrobial or anticancer effects .

- Substituent-specific interactions (e.g., hydrogen bonding via -OH in ) can enhance target selectivity .

Methodologies for Comparative Analysis

Computational Similarity Metrics

- Fingerprint-Based Methods : Tanimoto and Dice indices () quantify structural overlap using bit-vector representations (e.g., MACCS or Morgan fingerprints). These metrics are widely used in virtual screening to prioritize analogs with shared pharmacophores .

- Graph-Based Comparisons : Graph isomorphism algorithms () provide rigorous assessments of topological similarity, though computational costs limit their application to small molecules .

Experimental Approaches

- Crystallography : X-ray studies () reveal how substituents influence molecular conformation and crystal packing. For example, halogenated analogs () exhibit distinct intermolecular interactions (e.g., halogen bonding) .

- Lumping Strategies : Grouping structurally similar compounds () simplifies property prediction by assuming shared physicochemical behaviors (e.g., reactivity or solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.